molecular formula C13H10ClN3O2S3 B12158565 5-Chloro-4-[(4-methylphenyl)sulfonyl]-2-(1,3-thiazol-2-ylamino)-1,3-thiazole

5-Chloro-4-[(4-methylphenyl)sulfonyl]-2-(1,3-thiazol-2-ylamino)-1,3-thiazole

Cat. No.: B12158565
M. Wt: 371.9 g/mol
InChI Key: ZLIRQUKNUPCUDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-4-[(4-methylphenyl)sulfonyl]-2-(1,3-thiazol-2-ylamino)-1,3-thiazole is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-[(4-methylphenyl)sulfonyl]-2-(1,3-thiazol-2-ylamino)-1,3-thiazole typically involves multiple steps:

    Formation of the Thiazole Ring: The initial step often involves the reaction of a thioamide with a haloketone to form the thiazole ring. For example, 2-bromo-1-(4-methylphenyl)ethanone can react with thiourea under reflux conditions in ethanol to form 4-methylphenylthiazole.

    Sulfonylation: The thiazole derivative is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.

    Chlorination: The final step involves the chlorination of the thiazole ring, which can be achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent addition) is crucial for maintaining product quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol. Reducing agents like lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: The chlorine atom in the thiazole ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like ammonia (NH3) or thiols in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Amino or thio-substituted thiazoles.

Scientific Research Applications

Antimicrobial Applications

Thiazole derivatives are known for their antimicrobial properties. Research indicates that compounds similar to 5-Chloro-4-[(4-methylphenyl)sulfonyl]-2-(1,3-thiazol-2-ylamino)-1,3-thiazole exhibit significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These findings suggest that the thiazole structure enhances the efficacy of the compound against microbial pathogens .

Anticancer Applications

The compound has also been evaluated for its anticancer potential. Studies have shown that thiazole derivatives can inhibit tumor cell proliferation through various mechanisms, including modulation of key signaling pathways involved in cancer growth.

Case Study: Cytotoxicity Evaluation
A study assessed the cytotoxic effects of thiazole derivatives on different cancer cell lines, highlighting the following results:

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)
Thiazole Derivative AMCF-7 (breast cancer)7.94
Thiazole Derivative BHeLa (cervical cancer)6.35

These results indicate that the compound possesses significant anti-tumor activity, making it a candidate for further development as an anticancer agent .

Mechanism of Action

The mechanism by which 5-Chloro-4-[(4-methylphenyl)sulfonyl]-2-(1,3-thiazol-2-ylamino)-1,3-thiazole exerts its effects depends on its application. In biological systems, it may interact with enzymes or cellular receptors, disrupting normal cellular functions. The thiazole ring can intercalate with DNA, inhibiting replication and transcription processes, which is particularly useful in antimicrobial and anticancer applications.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chlorothiazole: A simpler thiazole derivative with similar reactivity but less complex structure.

    4-Methylphenylthiazole: Lacks the sulfonyl and chlorine substituents, resulting in different chemical properties.

    Sulfonylthiazoles: A broader class of compounds with varying substituents on the thiazole ring.

Uniqueness

5-Chloro-4-[(4-methylphenyl)sulfonyl]-2-(1,3-thiazol-2-ylamino)-1,3-thiazole is unique due to the combination of its substituents, which confer specific reactivity and biological activity. The presence of both the sulfonyl and chlorine groups enhances its potential for diverse applications, distinguishing it from simpler thiazole derivatives.

This compound’s versatility and potential for various applications make it a valuable subject of study in multiple scientific disciplines.

Biological Activity

5-Chloro-4-[(4-methylphenyl)sulfonyl]-2-(1,3-thiazol-2-ylamino)-1,3-thiazole is a complex thiazole derivative notable for its diverse biological activities. This compound features multiple functional groups, including a chloro substituent and a sulfonamide moiety, which contribute to its pharmacological potential. The following sections explore its synthesis, biological activities, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions. A common synthetic route includes:

  • Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis by condensing α-haloketones with thioamides.
  • Chlorination : The introduction of the chloro group can be performed using reagents like thionyl chloride or phosphorus pentachloride.
  • Sulfonylation : The sulfonamide group is introduced by reacting the thiazole derivative with 4-methylbenzenesulfonyl chloride under basic conditions.

These steps are often conducted in organic solvents such as dichloromethane or chloroform at controlled temperatures to optimize yields and purity .

Antimicrobial Activity

Thiazole derivatives are widely recognized for their antimicrobial properties. The compound has shown significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Its mechanism likely involves the inhibition of bacterial enzymes critical for survival .

Antitumor Activity

Research indicates that this compound exhibits notable antitumor effects. Studies have demonstrated its cytotoxicity against several cancer cell lines, with IC50 values indicating effective concentration ranges for inhibiting cell growth. For instance, modifications to the thiazole structure have been linked to enhanced activity against human glioblastoma and melanoma cell lines .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways critical for bacterial survival or cancer cell proliferation.
  • Receptor Modulation : The compound could interact with receptors to alter signaling pathways related to cell growth and apoptosis .

Case Studies

Several studies have explored the biological activity of thiazole derivatives similar to this compound:

StudyFindingsBiological Activity
MDPI Review (2022)Investigated structure-activity relationships (SAR) for various thiazolesAntitumor activity with IC50 values < 10 µM
PMC Article (2010)Evaluated antiviral activities of thiazole derivativesSignificant TMV inhibition
ResearchGate Study (2010)Assessed antimicrobial properties against common pathogensEffective against E. coli and S. aureus

These studies highlight the compound's potential in drug development across various therapeutic areas.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that specific modifications to the thiazole ring structure enhance biological activity:

  • Electron-Drawing Groups : The presence of electron-withdrawing groups like chlorine increases cytotoxicity.
  • Substituent Positioning : Methyl substitutions on the phenyl ring have been shown to enhance efficacy against cancer cells .

Properties

Molecular Formula

C13H10ClN3O2S3

Molecular Weight

371.9 g/mol

IUPAC Name

5-chloro-4-(4-methylphenyl)sulfonyl-N-(1,3-thiazol-2-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C13H10ClN3O2S3/c1-8-2-4-9(5-3-8)22(18,19)11-10(14)21-13(16-11)17-12-15-6-7-20-12/h2-7H,1H3,(H,15,16,17)

InChI Key

ZLIRQUKNUPCUDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NC3=NC=CS3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.